Home > Products > Screening Compounds P111234 > (R)-PROTAC CDK9 ligand-1
(R)-PROTAC CDK9 ligand-1 -

(R)-PROTAC CDK9 ligand-1

Catalog Number: EVT-12517300
CAS Number:
Molecular Formula: C20H28N6O
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-PROTAC CDK9 ligand-1 is a specialized compound designed for targeted protein degradation, specifically aimed at the cyclin-dependent kinase 9 (CDK9). This compound belongs to a class of molecules known as proteolysis-targeting chimeras (PROTACs), which facilitate the selective degradation of proteins through the ubiquitin-proteasome system. The development of (R)-PROTAC CDK9 ligand-1 is significant due to its potential applications in treating various malignancies where CDK9 plays a crucial role in transcriptional regulation.

Source and Classification

The source of (R)-PROTAC CDK9 ligand-1 is primarily derived from synthetic methodologies that combine a ligand for CDK9 with a ligand that recruits an E3 ubiquitin ligase, commonly cereblon. This compound falls under the classification of small-molecule inhibitors and targeted protein degraders, which are increasingly recognized for their therapeutic potential in oncology and other diseases linked to dysregulated protein expression.

Synthesis Analysis

Methods

The synthesis of (R)-PROTAC CDK9 ligand-1 typically involves several key steps:

  1. Ligand Design: The initial step is the design of two ligands: one that binds specifically to CDK9 and another that binds to cereblon.
  2. Linker Development: A suitable linker is chosen to connect the two ligands, optimizing the spatial orientation necessary for effective interaction with both targets.
  3. Chemical Reactions: The synthesis often employs techniques such as:
    • Copper-catalyzed azide-alkyne cycloaddition: This method is used to create triazole linkages between the ligands.
    • Purification and Characterization: The final product undergoes purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Technical details regarding the specific conditions, reagents, and yields can vary based on laboratory protocols and desired purity levels.

Molecular Structure Analysis

Structure

The molecular structure of (R)-PROTAC CDK9 ligand-1 features:

  • Ligands: A specific binding moiety for CDK9, which interacts with its active site, and a cereblon-binding moiety that facilitates ubiquitination.
  • Linker: A flexible or rigid linker that maintains the appropriate distance between the two binding sites.

Data

The precise molecular formula, weight, and structural diagrams are typically detailed in chemical databases or publications focusing on this compound. These details allow researchers to understand the compound's interaction dynamics with its targets.

Chemical Reactions Analysis

Reactions

(R)-PROTAC CDK9 ligand-1 engages in several key chemical reactions:

  1. Binding Reactions: The compound binds to CDK9 through non-covalent interactions, stabilizing its conformation.
  2. Ubiquitination Process: Upon binding to cereblon, it facilitates the transfer of ubiquitin molecules to CDK9, marking it for proteasomal degradation.
  3. Degradation Pathway: The ubiquitinated CDK9 is subsequently recognized by the proteasome, leading to its degradation.

Technical details regarding reaction kinetics and specific conditions under which these reactions occur are crucial for understanding the efficacy of (R)-PROTAC CDK9 ligand-1.

Mechanism of Action

The mechanism of action for (R)-PROTAC CDK9 ligand-1 involves:

  1. Target Engagement: The compound binds simultaneously to CDK9 and cereblon.
  2. Ubiquitin Ligase Recruitment: This dual binding promotes the recruitment of ubiquitin ligases that tag CDK9 for degradation.
  3. Proteasomal Degradation: Once tagged, CDK9 is directed to the proteasome where it is degraded into small peptides, effectively reducing its cellular levels.

This mechanism allows for a potent reduction in CDK9 activity, which is beneficial in conditions where its overexpression contributes to disease pathology.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Solubility characteristics can vary based on formulation but are crucial for bioavailability.

Chemical Properties

  • Stability: Stability under physiological conditions is important for therapeutic applications.
  • Reactivity: Reactivity profiles can be assessed through various assays to determine potential interactions with other biomolecules.

Relevant data regarding melting point, boiling point, and spectral data can be obtained from chemical characterization studies.

Applications

(R)-PROTAC CDK9 ligand-1 has significant scientific uses:

  • Cancer Research: It serves as a tool compound in studies aimed at understanding the role of CDK9 in cancer cell proliferation and survival.
  • Therapeutic Development: Potentially useful in developing treatments for cancers characterized by high levels of CDK9 activity.
  • Targeted Protein Degradation Studies: It contributes to broader research into PROTAC technology and its applications across various therapeutic areas.

Properties

Product Name

(R)-PROTAC CDK9 ligand-1

IUPAC Name

(2R)-2-[[7-[(4-aminophenyl)methylamino]-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]butan-1-ol

Molecular Formula

C20H28N6O

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C20H28N6O/c1-4-16(12-27)24-18-9-19(22-10-14-5-7-15(21)8-6-14)26-20(25-18)17(11-23-26)13(2)3/h5-9,11,13,16,22,27H,4,10,12,21H2,1-3H3,(H,24,25)/t16-/m1/s1

InChI Key

ZTQFEMJXWCDAAJ-MRXNPFEDSA-N

Canonical SMILES

CCC(CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

Isomeric SMILES

CC[C@H](CO)NC1=NC2=C(C=NN2C(=C1)NCC3=CC=C(C=C3)N)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.